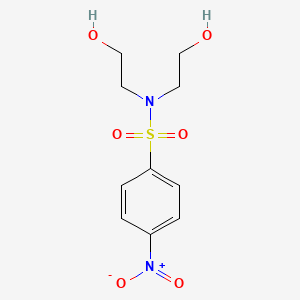

N,N-bis(2-hydroxyethyl)-4-nitrobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

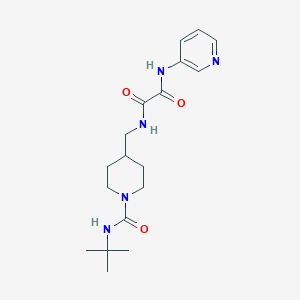

N,N-bis(2-hydroxyethyl)-4-nitrobenzenesulfonamide, commonly known as BNIT, is a sulfonamide compound that has been extensively studied for its potential applications in various fields of science. BNIT is a white crystalline powder that is soluble in water and is commonly used as a reagent in organic synthesis. The compound has also been shown to possess several unique properties that make it a promising candidate for use in scientific research.

科学的研究の応用

Antiprotozoal Activity

N,N-bis(2-hydroxyethyl)-4-nitrobenzenesulfonamide derivatives have been explored for their antiprotozoal activity. For example, Nieto et al. (2011) synthesized N-alkoxy analogues of a trypanocidal lead compound and tested their blood-brain barrier permeability and activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. One of the N-hydroxy analogues showed enhanced permeability and displayed low micromolar IC(50) against these pathogens (Nieto et al., 2011).

Chemical Synthesis and Protection of Amines

These compounds are versatile in the preparation of secondary amines and protection of amines. Fukuyama et al. (1995) demonstrated that 2- and 4-Nitrobenzenesulfonamides can undergo smooth alkylation to yield N-alkylated sulfonamides in near quantitative yields. These sulfonamides could be deprotected via Meisenheimer complexes, producing secondary amines in high yields (Fukuyama et al., 1995).

Application in Carbonic Anhydrase Inhibition

Sapegin et al. (2018) investigated 4-Chloro-3-nitrobenzenesulfonamide, a related compound, for its ability to inhibit human carbonic anhydrases. They found that primary sulfonamide functionality enables [1,4]oxazepine ring construction and acts as an enzyme prosthetic zinc-binding group when used as carbonic anhydrase inhibitors (Sapegin et al., 2018).

Catalytic Applications

Dayan et al. (2019) synthesized a Nickel (II) complex using N-(2-aminophenyl)benzenesulfonamide and explored its catalytic efficiency in the reduction of nitroarenes. They demonstrated significant conversion rates in the reduction reaction of nitroarenes, contributing to green chemistry applications (Dayan et al., 2019).

Crystal Structure Analysis

The crystal structure of compounds related to N,N-bis(2-hydroxyethyl)-4-nitrobenzenesulfonamide has been studied for their intra-molecular interactions. Bolger and Gourdon (1995) determined the crystal structure of a related compound, highlighting the importance of such studies in understanding molecular conformation (Bolger & Gourdon, 1995).

Ionic Liquids Formation

Gruzdev et al. (2018) studied the interaction of triethanolamine with sulfonamides, including 4-nitrobenzenesulfonamide, demonstrating the formation of protic ionic liquids. This research contributes to the understanding of hydrogen-bonded complexes and salt formations in chemical reactions (Gruzdev et al., 2018).

特性

IUPAC Name |

N,N-bis(2-hydroxyethyl)-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6S/c13-7-5-11(6-8-14)19(17,18)10-3-1-9(2-4-10)12(15)16/h1-4,13-14H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZDDZOWDLQNJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N(CCO)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-bis(2-hydroxyethyl)-4-nitrobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(Cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2833270.png)

![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2833271.png)

![rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.0,2,6]decane-4-carboxylate](/img/structure/B2833272.png)

![(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2833277.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2833278.png)

![(3R)-2-[4,5-Dihydroxy-2-[[(6R,9S,13S,18R)-3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2833279.png)

![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2833282.png)